Chemical Structure, Synthesis, and Application Profiling of 3-(1,2,3-Thiadiazol-4-yl)propan-1-ol
Chemical Structure, Synthesis, and Application Profiling of 3-(1,2,3-Thiadiazol-4-yl)propan-1-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Pharmacophore Significance
The 1,2,3-thiadiazole heterocyclic ring is a highly privileged pharmacophore in both medicinal chemistry and agrochemical development. It is widely recognized for its bioisosteric properties and its unique ability to act as a plant defense elicitor, triggering Systemic Acquired Resistance (SAR) .
3-(1,2,3-thiadiazol-4-yl)propan-1-ol (CAS: Not broadly assigned; PubChem CID: 55267523) represents a highly versatile, bifunctional building block. It combines the toxophoric/elicitor moiety of the 1,2,3-thiadiazole core with a flexible 3-hydroxypropyl chain. This primary alcohol tail provides an ideal synthetic handle for downstream esterification, etherification, or oxidation, allowing researchers to incorporate the 1,2,3-thiadiazole motif into larger macromolecular scaffolds, such as Hsp90 inhibitors or novel agricultural elicitors .
Chemical Identity and Physicochemical Profiling
Understanding the physicochemical parameters of 3-(1,2,3-thiadiazol-4-yl)propan-1-ol is critical for predicting its solubility, reactivity, and behavior in biological assays. The data below summarizes the core quantitative metrics of the compound [[1]]([Link]).
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| Molecular Formula | C₅H₈N₂OS | Defines the foundational atomic composition. |
| Monoisotopic Mass | 144.035 Da | Target mass for high-resolution LC-MS validation. |
| Predicted XLogP | 0.4 | Indicates high hydrophilicity; excellent aqueous solubility. |
| CCS ([M+H]⁺) | 126.6 Ų | Collision Cross Section for ion mobility mass spectrometry. |
| CCS ([M+Na]⁺) | 135.9 Ų | Sodium adduct reference for mass spectrometry profiling. |
Synthetic Methodology: The Hurd-Mori Cyclization
The most robust and regioselective method for constructing 1,2,3-thiadiazoles from aliphatic precursors is the Hurd-Mori synthesis . This reaction utilizes the cyclization of hydrazones with thionyl chloride (SOCl₂).
Causality in Experimental Design
If one were to subject 5-hydroxy-2-pentanone directly to Hurd-Mori conditions, the highly reactive SOCl₂ would chlorinate the primary alcohol, yielding an unwanted alkyl chloride. Therefore, the protocol below incorporates a critical protection-deprotection strategy to ensure the integrity of the propanol tail.
Fig 1. Workflow of the Hurd-Mori cyclization for 3-(1,2,3-thiadiazol-4-yl)propan-1-ol synthesis.
Step-by-Step Protocol: A Self-Validating System
Step 1: Alcohol Protection (O-Benzylation)
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Dissolve 5-hydroxy-2-pentanone (1.0 eq) in anhydrous THF.
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Add NaH (1.2 eq) at 0°C, followed by benzyl bromide (1.1 eq).
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Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar alcohol spot confirms complete protection to 5-(benzyloxy)pentan-2-one.
Step 2: Tosylhydrazone Formation
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Dissolve the protected ketone in ethanol.
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Add p-toluenesulfonylhydrazide (tosylhydrazine, 1.05 eq) and reflux for 4 hours.
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Causality: Tosylhydrazones are utilized over simple alkyl hydrazones because the tosyl group acts as an excellent leaving group during the subsequent cyclization .
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Validation: Isolate the precipitate and confirm the mass shift via LC-MS.
Step 3: Hurd-Mori Cyclization
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Suspend the tosylhydrazone in anhydrous dichloromethane (DCM) and cool to 0°C.
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Dropwise, add thionyl chloride (SOCl₂, 2.5 eq).
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Causality: The low initial temperature controls the exothermic formation of the intermediate sulfinylhydrazone.
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Slowly warm the reaction to 60°C for 5 hours. Heating drives the elimination of HCl and SO₂ gas, forcing the ring closure into the 1,2,3-thiadiazole core.
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Validation: Quench with saturated NaHCO₃. Extract the organic layer and confirm the presence of the thiadiazole ring via ¹H-NMR (look for the distinct aromatic thiadiazole proton singlet at ~8.5 ppm).
Step 4: Deprotection
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Dissolve the protected intermediate in methanol.
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Perform catalytic hydrogenation using Pd/C under an H₂ atmosphere to cleave the benzyl ether.
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Filter through Celite and concentrate to yield pure 3-(1,2,3-thiadiazol-4-yl)propan-1-ol .
Biological Mechanisms: Plant Defense & SAR Induction
Beyond synthetic utility, 1,2,3-thiadiazole derivatives are powerful biological modulators. Commercial agrochemicals like Acibenzolar-S-methyl (BTH) utilize this ring to mimic salicylic acid (SA), a natural plant hormone.
Recent studies demonstrate that synthetic 1,2,3-thiadiazole compounds induce the accumulation of γ-aminobutyric acid (GABA) and Reactive Oxygen Species (ROS) in crops like lentils, acting as early signaling molecules that trigger downstream defense mechanisms .
Fig 2. Systemic Acquired Resistance (SAR) pathway activated by 1,2,3-thiadiazole derivatives.
By utilizing 3-(1,2,3-thiadiazol-4-yl)propan-1-ol, researchers can conjugate the elicitor core to various agrochemical delivery systems (e.g., via ester linkages to nanoparticle carriers) to create sustained-release plant defense activators.
Downstream Applications in Drug Discovery
In medicinal chemistry, the 1,2,3-thiadiazole ring is frequently employed as a bioisostere for triazoles and oxadiazoles. It has shown significant promise in the development of Heat Shock Protein 90 (Hsp90) inhibitors, which are critical targets in oncology .
The primary alcohol of 3-(1,2,3-thiadiazol-4-yl)propan-1-ol can be subjected to a Jones Oxidation to yield 3-(1,2,3-thiadiazol-4-yl)propanoic acid. This carboxylic acid derivative can then be coupled with diverse aniline or amine libraries via standard EDC/HOBt amide coupling workflows, rapidly generating libraries of novel kinase or chaperone inhibitors for high-throughput screening.
References
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[1] PubChemLite. 3-(1,2,3-thiadiazol-4-yl)propan-1-ol (CID 55267523). PubChem Database. Available at:[Link]
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[2] AL-Quraan, N. A., et al. (2015). GABA metabolism and ROS induction in lentil (Lens culinaris Medik) plants by synthetic 1,2,3-Thiadiazole compounds. Journal of Plant Interactions, 10(1), 185-194. Available at:[Link]
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[3] Kaziukonytė, P., et al. (2023). Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors. Chemija, 34. Available at:[Link]
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[4] Wikipedia Contributors. Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]
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[5] Bektas, Y., & Eulgem, T. (2014). Synthetic plant defense elicitors. Frontiers in Plant Science, 5. Available at:[Link]
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[6] Sciforum. Parallel Synthesis of 1,2,3-Thiadiazoles Employing a "Catch and Release" Strategy. Available at: [Link]
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Figure 1. General reaction for the synthesis of a 2-amino-5-(hydroxyphenyl)-1,3,4-thiadiazole from a hydroxy-substituted benzoic acid and thiosemicarbazide using a dehydrating agent under microwave irradiation.
